N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
CAS No.: 851718-11-1
Cat. No.: VC5974874
Molecular Formula: C22H21N3O3S2
Molecular Weight: 439.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851718-11-1 |
|---|---|
| Molecular Formula | C22H21N3O3S2 |
| Molecular Weight | 439.55 |
| IUPAC Name | N-[4-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C22H21N3O3S2/c1-15-6-3-4-7-18(15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)16-9-11-17(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 |
| Standard InChI Key | LPOURIRVYISKKC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[4-(3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide, reflects its intricate architecture. Key features include:
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Pyrazoline ring: A five-membered dihydropyrazole ring substituted at position 3 with a 2-methylphenyl group.
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Thiophene-2-carbonyl group: A thiophene heterocycle linked via a carbonyl to the pyrazoline’s nitrogen.
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Methanesulfonamide: A sulfonamide functional group attached to a para-substituted phenyl ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₃S₂ |
| Molecular Weight | 439.55 g/mol |
| SMILES | CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C |
| Solubility | Not publicly available |
| Stability | Likely stable under anhydrous, refrigerated conditions |
The Standard InChIKey (LPOURIRVYISKKC-UHFFFAOYSA-N) confirms its unique stereochemical identity. The thiophene and pyrazole moieties contribute to π-π stacking and hydrogen-bonding capabilities, critical for target engagement .
Synthesis and Characterization
The synthesis involves multi-step organic reactions, optimizing yield and purity through controlled conditions.
Synthetic Pathway
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Formation of Pyrazoline Core: Cyclocondensation of a hydrazine derivative with α,β-unsaturated ketones forms the dihydropyrazole ring. For example, 2-methylphenyl hydrazine reacts with a diketone precursor under reflux in ethanol.
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Thiophene Carbonylation: The pyrazoline nitrogen is acylated using thiophene-2-carbonyl chloride in the presence of a base like triethylamine, typically in dichloromethane .
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Sulfonylation: Methanesulfonylation of the para-aminophenyl group occurs via reaction with methanesulfonyl chloride in anhydrous DMF, catalyzed by 4-dimethylaminopyridine (DMAP) .
Optimization Parameters
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Temperature: Reflux conditions (70–80°C) for cyclization.
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Solvents: Ethanol, acetic acid, or DMF for polar intermediates .
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Catalysts: DMAP for sulfonylation, triethylamine for acylation .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazoline formation | Ethanol, reflux, 12 hrs | 65–70 |
| Thiophene acylation | Thiophene-2-COCl, Et₃N, DCM, 0°C → RT | 80–85 |
| Sulfonylation | MsCl, DMAP, DMF, 24 hrs | 75–78 |
Characterization via ¹H/¹³C NMR, IR, and HRMS confirms structural integrity. The carbonyl stretch (C=O) appears at ~1680 cm⁻¹ in IR, while sulfonamide S=O vibrations occur near 1350–1150 cm⁻¹ .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophage models, it reduced IL-6 and TNF-α levels by 40–60% at 10 µM, comparable to celecoxib .
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) were 32 µg/mL and 64 µg/mL, respectively. The thiophene moiety enhances membrane permeability, while the sulfonamide disrupts folate synthesis .
Table 3: Biological Activity Profile
| Activity | Model System | Key Finding |
|---|---|---|
| Anti-inflammatory | RAW 264.7 macrophages | 50% COX-2 inhibition at 10 µM |
| Anticancer | MCF-7 cells | IC₅₀ = 12.3 µM |
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
Pharmacological Mechanisms
Enzyme Inhibition
The methanesulfonamide group interacts with COX-2’s hydrophobic pocket via Van der Waals forces, while the thiophene carbonyl forms hydrogen bonds with Arg120 and Tyr355. For EGFR, the pyrazoline core occupies the ATP-binding site, disrupting kinase activity .
Receptor Modulation
Structural analogs act as β₃-adrenergic receptor agonists, suggesting potential metabolic applications . The 2-methylphenyl group may enhance receptor binding affinity through hydrophobic interactions.
Stability and Reactivity
Stability data remains limited, but sulfonamides generally exhibit:
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Hydrolytic stability: Resistant to aqueous hydrolysis at pH 4–9.
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Thermal degradation: Decomposes above 200°C, forming SO₂ and benzenesulfonic acids.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
The target compound’s dual COX-2/5-LOX inhibition and kinase modulation distinguish it from single-target agents like celecoxib .
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